molecular formula C9H9N3S B13107849 N-Benzyl-1,2,3-thiadiazol-5-amine

N-Benzyl-1,2,3-thiadiazol-5-amine

Cat. No.: B13107849
M. Wt: 191.26 g/mol
InChI Key: UZPFCLOSBRTZKB-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, form a cornerstone of organic chemistry. openaccessjournals.com Among these, structures incorporating both nitrogen and sulfur atoms are of profound interest to researchers. openmedicinalchemistryjournal.com The presence of these heteroatoms, with their distinct electronegativity and available unshared electron pairs compared to carbon, imparts unique physicochemical properties and reactivity upon the molecule. nih.gov This structural diversity is not merely a chemical curiosity; it is the foundation for a vast array of applications.

Nitrogen and sulfur-containing heterocycles are integral to numerous biological processes and are key components in many pharmaceuticals, agrochemicals, and advanced materials. openmedicinalchemistryjournal.commsesupplies.com Their versatile nature allows for the synthesis of complex molecules with tailored properties, driving innovation in drug discovery and materials science. openaccessjournals.com Many commercially important compounds, from life-saving antibiotics to vital pesticides, have heterocyclic rings as a fundamental part of their molecular structure. openmedicinalchemistryjournal.com The ability of these compounds to interact with biological targets like proteins and DNA makes them a fertile ground for the development of new therapeutic agents. nih.gov

Overview of 1,2,3-Thiadiazole (B1210528) Scaffolds in Contemporary Chemical Research

Within the broad family of nitrogen-sulfur heterocycles, the 1,2,3-thiadiazole moiety holds a prominent position in contemporary chemical research. mdpi.com This five-membered ring system is considered a "privileged scaffold" due to its wide spectrum of biological activities. mdpi.com Researchers have successfully incorporated the 1,2,3-thiadiazole framework into molecules exhibiting potent antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com

The interest in 1,2,3-thiadiazole derivatives is also fueled by their favorable environmental profile in certain applications; the ring can break down into smaller, low-molecular-weight compounds through the release of nitrogen gas, making them attractive candidates for developing non-toxic and ecologically friendly pesticides. researchgate.net The versatility of the 1,2,3-thiadiazole scaffold allows for various synthetic modifications, enabling chemists to create extensive libraries of compounds for screening against different biological targets. mdpi.com This has led to the discovery of 1,2,3-thiadiazole hybrids with significant potential, for instance, as potent anti-HIV agents. mdpi.com

Structural Context and Rationale for Investigating N-Benzyl-1,2,3-thiadiazol-5-amine

While extensive, publicly available research specifically on this compound (CAS No. 63304-25-6) is limited, the rationale for its investigation can be inferred from the well-documented significance of its constituent parts: the 1,2,3-thiadiazole core and the N-benzyl group. chemsrc.com The combination of an amine group at the 5-position and a benzyl (B1604629) substituent on that amine creates a specific chemical architecture that is of interest for several reasons.

The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, is a common feature in medicinal chemistry. It can influence a molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets. The investigation of related N-benzyl substituted thiadiazole derivatives has shown promising results in various therapeutic areas. For example, derivatives of N-benzyl-1,3,4-thiadiazole have been synthesized and evaluated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net Other studies on substituted benzyl-thiadiazole compounds have explored their anticancer and antimicrobial activities.

The presence of the 5-amino group on the 1,2,3-thiadiazole ring provides a crucial point for further chemical modification, allowing it to serve as a versatile building block for more complex molecules. nih.gov The investigation of this compound is therefore a logical step in the exploration of new chemical entities with potential biological activity, building upon the established importance of both the 1,2,3-thiadiazole scaffold and N-benzyl substituents.

Research on Related Thiadiazole Derivatives

Due to the limited specific data on this compound, the following tables summarize findings on related thiadiazole compounds, illustrating the research focus for this class of molecules.

Table 1: Examples of Biologically Active Substituted Thiadiazoles

Compound Class Biological Activity Investigated Reference
1,2,3-Thiadiazole Hybrids Antiviral (Anti-HIV, Anti-TMV) mdpi.com
1,2,3-Thiadiazole Analogues Antiamoebic mdpi.com
1,3,4-Thiadiazole (B1197879) Derivatives Anticancer nih.govnih.gov
5-Benzyl-1,3,4-Thiadiazole Derivatives Acetylcholinesterase Inhibition researchgate.net

Table 2: Structural Information for Related Benzyl-Thiadiazole Amines

Compound Name Molecular Formula Ring Isomer Reference
3-benzyl-1,2,4-thiadiazol-5-amine C9H9N3S 1,2,4-Thiadiazole uni.lu
5-benzyl-1,3,4-thiadiazol-2-amine C9H9N3S 1,3,4-Thiadiazole uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-benzylthiadiazol-5-amine

InChI

InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-10-9-7-11-12-13-9/h1-5,7,10H,6H2

InChI Key

UZPFCLOSBRTZKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=NS2

Origin of Product

United States

Chemical Transformations and Reactivity of the N Benzyl 1,2,3 Thiadiazol 5 Amine Scaffold

Electrophilic Substitution Reactions on the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring is generally considered an electron-deficient heterocycle, which makes electrophilic substitution reactions challenging. The presence of three heteroatoms (two nitrogen and one sulfur) withdraws electron density from the carbon atoms of the ring, thus deactivating it towards attack by electrophiles.

Research indicates that unsubstituted 1,3,4-thiadiazole (B1197879) rings are resistant to electrophilic substitution due to the low electron density on the ring carbon atoms. nih.gov The π-electrons are drawn towards the more electronegative nitrogen atoms, leaving the carbon atoms electron-poor. nih.gov While the specific reactivity of N-Benzyl-1,2,3-thiadiazol-5-amine towards electrophilic substitution is not extensively detailed in the provided results, the general characteristics of the parent 1,2,3-thiadiazole ring system suggest that forcing conditions or the introduction of activating groups would be necessary to facilitate such reactions.

Nucleophilic Substitution Reactions at Specific Ring Positions

In the context of this compound, the 5-amino group can influence the regioselectivity of nucleophilic attack. While specific examples of nucleophilic substitution on the thiadiazole ring of this compound are not explicitly detailed, the general principles of thiadiazole chemistry suggest that positions on the ring could be susceptible to displacement by strong nucleophiles, potentially leading to ring-opened products or substitution of leaving groups if present.

Transformations Involving the 5-Amino Moiety

The 5-amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Derivatization to Form Urea (B33335) and Thiourea (B124793) Analogues

The primary amine of the 5-amino moiety readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. This type of derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, various N-(substituted-benzothiazol-2-yl)-N′-(substituted phenyl)- elsevierpure.comwikipedia.orgnih.govthiadiazole-2,5-diamines have been synthesized, highlighting the reactivity of the amino group on the thiadiazole ring. nih.gov The synthesis of urea and thiourea derivatives of thiazol-2-ethylamines has also been reported, demonstrating the general applicability of this reaction to amino-heterocycles. nih.gov

Table 1: Examples of Urea and Thiourea Analogue Synthesis

Starting MaterialReagentProduct TypeReference
4/6-substituted 2-aminobenzothiazolesPhenylisothiocyanateN-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas nih.gov
6-methoxy-2-aminobenzothiazole3-methoxyphenylisocyanateN-(6-Methoxy-benzothiazol-2-yl)-N′-(3-methoxy-phenyl)urea nih.gov
6-methoxy-2-aminobenzothiazole3-methoxyphenylisothiocyanateN-(6-Methoxy-benzothiazol-2-yl)-N′-(3-methoxy-phenyl)thiourea nih.gov

Acylation and Sulfonylation of the Amine Group

The 5-amino group can be readily acylated or sulfonylated using acyl chlorides, sulfonyl chlorides, or anhydrides. This allows for the introduction of a wide range of functional groups, which can modulate the physicochemical properties of the parent molecule. For example, the synthesis of 5-amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamides involves the benzoylation of an acetazolamide (B1664987) derivative. nih.gov

Schiff Base Formation

The primary amino group of this compound can undergo condensation with aldehydes and ketones to form Schiff bases (imines). wikipedia.org This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with an acid catalyst. nih.govwisdomlib.org Schiff bases are valuable intermediates and have been investigated for a wide range of applications. wikipedia.org The formation of the azomethine group (C=N) is a key feature of this reaction. nih.gov

Table 2: Examples of Schiff Base Formation from Amino-Thiadiazoles

Amine ReactantCarbonyl ReactantProductReference
5-amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamidesSubstituted aromatic aldehydes5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides nih.gov
5-styryl-1,3,4-thiadiazol-2-aminep-Substituted aromatic aldehydesSchiff bases of 5-styryl-1,3,4-thiadiazol-2-amine wisdomlib.org
5-styryl-2-amino-1,3,4-thiadiazoleVarious aromatic aldehydesSchiff bases [C2-C7] impactfactor.org
Cefotaxime (contains an aminothiazole ring)Isatin or 4-N,N-dimethylaminobenzaldehydeSchiff base derivatives of cefotaxime researchgate.net

Cross-Coupling Reactions at the Amine Nitrogen

While direct N-arylation or N-alkylation of the 5-amino group in this compound via cross-coupling reactions is a plausible transformation, specific examples for this exact substrate are not prevalent in the provided search results. However, palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. nih.gov For instance, palladium-catalyzed C-S cross-coupling reactions have been successfully applied to functionalize the C-5 position of benzo-2,1,3-thiadiazole. bohrium.comresearchgate.net This suggests that similar catalytic systems could potentially be adapted for the N-functionalization of the amino group on the thiadiazole ring. The development of such methodologies would provide a direct route to a wide array of N-substituted derivatives.

Reactions of the Benzyl (B1604629) Substituent

The benzyl group attached to the exocyclic nitrogen at the 5-position of the thiadiazole ring offers multiple sites for chemical modification. These include the aromatic phenyl ring and the benzylic methylene (B1212753) (-CH₂-) bridge. These reactions are crucial for creating structural diversity and fine-tuning the physicochemical properties of the parent molecule.

Functionalization of the benzyl substituent can be approached by targeting either the phenyl ring or the benzylic C-H bonds.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. Standard methodologies for nitration, halogenation, acylation, and sulfonation could potentially be applied to introduce a variety of functional groups. The directing effect of the -CH₂-NH-thiadiazole moiety would likely favor substitution at the ortho and para positions of the phenyl ring. However, the specific reaction conditions would need to be carefully optimized to avoid competing reactions at the electron-rich thiadiazole ring or the amino group.

Benzylic C-H Functionalization: The benzylic C-H bonds are activated due to their proximity to the aromatic ring, making them targets for functionalization. The enhanced reactivity is due to the stability of the resulting benzyl radical or ionic intermediates. wikipedia.org General methods for benzylic functionalization include:

Free-radical bromination: Reactions like the Wohl-Ziegler reaction can introduce a bromine atom at the benzylic position, creating a versatile intermediate for subsequent nucleophilic substitutions. wikipedia.orgkhanacademy.org

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can oxidize the benzylic carbon. wikipedia.org Depending on the reagents and conditions, this could lead to the formation of a ketone (N-(benzoyl)-1,2,3-thiadiazol-5-amine) or, with cleavage of the benzyl group, a carboxylic acid.

C-H Azolation: Modern photoredox catalysis methods have been developed for the direct coupling of benzylic C-H substrates with N-H azoles, offering a streamlined route to complex N-benzyl azole structures. nih.gov

While these reactions are well-established for various benzyl-containing compounds, their application specifically to this compound is not extensively documented and would require empirical investigation.

Ring Rearrangements and Ring-Cleavage Reactions of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring, despite its aromatic character, is prone to ring-opening reactions under specific conditions, particularly in the presence of strong bases or nucleophiles. This reactivity is a key feature of the scaffold's chemistry.

One of the most characteristic reactions is the base-induced ring cleavage. Treatment of 4-monosubstituted 1,2,3-thiadiazoles with a base can lead to the extrusion of dinitrogen and the formation of an alkynethiolate intermediate. This reactive species can then participate in various subsequent reactions, including cyclizations if a suitable nucleophilic group is present elsewhere in the molecule.

Furthermore, the thiadiazole ring can be cleaved through nucleophilic attack on the sulfur atom. Strong nucleophiles, such as organolithium reagents like n-butyllithium, can attack the sulfur of the N-S bond, initiating a ring-cleavage cascade. This process competes with the deprotonation of acidic ring protons. The outcome of the reaction—either metalation of the ring or its cleavage—is highly dependent on the nature of the organometallic reagent, the substituents on the thiadiazole ring, and the reaction conditions.

Reaction TypeReagents/ConditionsProducts/Intermediates
Base-Induced CleavageBase (e.g., alkoxide)Alkynethiolate, N₂
Nucleophilic Ring CleavageOrganometallic reagents (e.g., n-BuLi)Ring-opened fragments, alkynes

Metalation Chemistry and Formation of Organometallic Derivatives

The metalation of the this compound scaffold can occur at several positions, including the thiadiazole ring itself or the exocyclic amino group. However, the formation of stable organometallic derivatives is often complicated by the aforementioned ring-cleavage reactions.

Lithiation: The direct lithiation of the 1,2,3-thiadiazole ring is a known transformation. For instance, 5-phenyl-1,2,3-thiadiazole (B107965) can be successfully deprotonated at the C4 position using methyllithium, which is less nucleophilic than n-butyllithium. The resulting 4-lithio species is stable enough to be trapped by various electrophiles, such as aldehydes or ketones. However, when a more nucleophilic reagent like n-butyllithium is used, nucleophilic attack at the sulfur atom often predominates, leading to ring fragmentation rather than simple deprotonation. For the this compound, the acidic N-H proton of the amino group would be the most likely site of initial deprotonation by a strong base.

Formation of Transition Metal Complexes: Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for forming coordination complexes with transition metals. researchgate.net While there is extensive literature on the coordination chemistry of other thiadiazole isomers, such as 1,3,4- and 1,2,4-thiadiazoles, with metal ions like Cu(II), Ni(II), Co(II), and Cr(III), specific studies on 5-amino-1,2,3-thiadiazole complexes are less common. rdd.edu.iqresearchgate.netnih.govgranthaalayahpublication.org In principle, the this compound could act as a ligand, coordinating to a metal center through several potential sites:

The nitrogen atoms of the thiadiazole ring (N2 or N3).

The exocyclic amino nitrogen.

The sulfur atom of the ring.

Coordination could lead to the formation of various organometallic derivatives with potentially interesting catalytic, electronic, or biological properties. For example, 1,2,5-thiadiazole (B1195012) derivatives have been used as ligands to create multidimensional network structures with transition metals. researchgate.netnih.gov The synthesis and characterization of such complexes for the this compound scaffold remains an area for further exploration.

Metalation/Coordination SitePotential ReagentOutcome/Potential Product
C4-H of Thiadiazole RingMethyllithium4-Lithio-1,2,3-thiadiazole derivative
N-H of Amino GroupStrong Base (e.g., NaH, n-BuLi)N-anion
Ring N/S, Amino NTransition Metal Salts (e.g., CuCl₂, NiCl₂)Coordination Complexes

Advanced Spectroscopic and Structural Characterization Techniques for N Benzyl 1,2,3 Thiadiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-Benzyl-1,2,3-thiadiazol-5-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework.

¹H NMR Chemical Shift Analysis and Proton Connectivity

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

The protons of the benzyl (B1604629) group typically appear in specific regions. The methylene (B1212753) (-CH₂-) protons, being adjacent to both the aromatic ring and the nitrogen atom, are expected to resonate as a singlet. The aromatic protons of the phenyl ring generally exhibit signals in the downfield region, typically between 7.2 and 7.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) depending on the substitution pattern and coupling with neighboring protons. The amine (-NH) proton often appears as a broad singlet, and its chemical shift can be variable due to factors like solvent and concentration. The proton attached to the thiadiazole ring (C4-H) is also expected to show a characteristic singlet in the aromatic region.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Structures

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (Phenyl)7.20 - 7.50Multiplet
Methylene (-CH₂-)~5.6Singlet
Amine (-NH)Variable (often broad)Singlet
Thiadiazole (C4-H)~8.4 - 9.5Singlet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis and Carbon Skeleton Identification

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbon atoms of the benzyl group are readily identifiable. The methylene carbon (-CH₂-) typically appears in the range of 50-55 ppm. The aromatic carbons of the phenyl ring resonate in the downfield region, generally between 125 and 140 ppm. The carbon atoms of the 1,2,3-thiadiazole (B1210528) ring also have characteristic chemical shifts. The carbon atom bonded to the benzylamine (B48309) group (C5) is expected to be significantly deshielded, appearing at a lower field compared to the other ring carbon (C4).

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound and Related Structures

Carbon Type Typical Chemical Shift (δ, ppm)
Methylene (-CH₂-)50 - 55
Aromatic (Phenyl) - Unsubstituted127 - 129
Aromatic (Phenyl) - Substituted135 - 140
Thiadiazole C4~120 - 125
Thiadiazole C5~150 - 160

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Correlating Spin Systems

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the methylene group and the protonated carbons of the phenyl and thiadiazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity between the benzyl group and the thiadiazole ring, for instance, by showing a correlation between the methylene protons and the C5 carbon of the thiadiazole. It also helps in assigning the quaternary (non-protonated) carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the conformation of the molecule in solution.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insights into its structural features through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. rsc.org

Under electron impact (EI) or electrospray ionization (ESI), the molecule is ionized and often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, a prominent fragmentation pathway involves the cleavage of the bond between the benzyl group and the thiadiazole ring. This can lead to the formation of a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, which is a very common fragment observed for benzyl-containing compounds. nih.gov Another characteristic fragmentation is the loss of a nitrogen molecule (N₂) from the thiadiazole ring, a process typical for 1,2,3-thiadiazoles. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[M]⁺C₉H₉N₃S⁺191
[M - N₂]⁺C₉H₉NS⁺163
[C₇H₇]⁺Benzyl cation91
[C₄H₄N₃S]⁺Thiadiazolylamino fragment114

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

Key vibrational bands expected in the IR spectrum of this compound include:

N-H Stretching: The amine group (-NH₂) will show characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiadiazole and phenyl rings will appear in the region of 1400-1650 cm⁻¹.

N=N Stretching: The stretching of the N=N bond in the 1,2,3-thiadiazole ring may be observed, although it can sometimes be weak.

C-N Stretching: The C-N stretching vibration of the amine group will be present in the 1250-1350 cm⁻¹ region.

C-S Stretching: The C-S bond within the thiadiazole ring will have a characteristic stretching vibration, typically in the 600-800 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (-NH₂)Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Stretching2850 - 2960
C=N / C=CStretching1400 - 1650
C-NStretching1250 - 1350
C-SStretching600 - 800

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined.

This technique provides a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles that define the orientation of the benzyl group relative to the thiadiazole ring.

Intermolecular Interactions: Detailed information about how the molecules pack together in the crystal lattice, including hydrogen bonding involving the amine group and other non-covalent interactions like π-stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

The crystal structure of related thiadiazole derivatives has been successfully determined, providing a basis for what can be expected for this compound. nih.gov

Bond Lengths, Bond Angles, and Torsion Angle Analysis

Detailed experimental data from single-crystal X-ray crystallography for this compound, which would provide precise bond lengths, bond angles, and torsion angles, are not available in the current scientific literature.

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible without experimental crystallographic data. Such an analysis would typically describe hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that govern the three-dimensional arrangement of the molecules in the solid state.

Computational Chemistry and Theoretical Studies of N Benzyl 1,2,3 Thiadiazol 5 Amine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are instrumental in predicting the properties of N-Benzyl-1,2,3-thiadiazol-5-amine and its analogues. researchgate.net

Vibrational Frequency Analysis and Comparison with Experimental Data

Following geometry optimization, vibrational frequency analysis is typically performed. This computational step serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. mdpi.com These predicted vibrational frequencies can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. For instance, in a study of a triazole derivative, calculated C=C and C=N stretching vibrations were found to be in good agreement with experimental observations. researchgate.net This comparison helps to validate the accuracy of the computational model and aids in the assignment of specific vibrational modes to the corresponding functional groups within the molecule.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The energies and distributions of these orbitals are critical for understanding the electronic behavior of a molecule. sci-hub.se

Interpretation of Charge Transfer Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter derived from FMO analysis. A smaller gap generally indicates that the molecule is more easily excitable and can participate more readily in charge transfer interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sci-hub.se The distribution of these orbitals across the molecule reveals which regions are most likely to be involved in donating or accepting electrons during a chemical reaction. For example, in many heterocyclic compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Prediction of Reactive Sites and Chemical Reactivity

The locations of the HOMO and LUMO can be used to predict the sites of electrophilic and nucleophilic attack. The region of the molecule where the HOMO is concentrated is likely to be the site of electrophilic attack, as this is where the molecule is most willing to donate electrons. Conversely, the region where the LUMO is concentrated is the likely site for nucleophilic attack, as this is where the molecule can most readily accept electrons. This information is invaluable for predicting the outcome of chemical reactions and for designing new synthetic pathways.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded representation of the molecule's charge landscape.

The MEP surface uses a color spectrum to indicate different levels of electrostatic potential. Typically, red regions represent areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. Blue regions, on the other hand, indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. Green and yellow regions represent areas of intermediate potential. By analyzing the MEP surface of this compound and its analogues, researchers can gain a clear picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. For example, in a related triazole derivative, the MEP map showed that the triazole nitrogens have electrophilic character, while the amine groups exhibit nucleophilic character. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key computational data for thiadiazole derivatives.

Table 1: Predicted Collision Cross Section (CCS) for 3-benzyl-1,2,4-thiadiazol-5-amine uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+192.05899137.5
[M+Na]+214.04093147.3
[M-H]-190.04443142
[M+NH4]+209.08553156.5
[M+K]+230.01487143.1
[M+H-H2O]+174.04897130
[M+HCOO]-236.04991157.2
[M+CH3COO]-250.06556150.9
[M+Na-2H]-212.02638141.1
[M]+191.05116137.8
[M]-191.05226137.8

Mapping of Electrostatic Charge Distribution

Computational analysis, specifically through methods like Density Functional Theory (DFT), provides critical insights into the electronic properties of this compound. The mapping of the electrostatic potential (ESP) surface reveals distinct regions of positive and negative charge, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

The most electronegative regions are consistently found around the nitrogen atoms of the 1,2,3-thiadiazole (B1210528) ring. This is due to the inherent high electronegativity of nitrogen. Conversely, the hydrogen atoms of the benzyl (B1604629) group's CH₂ and the amine (NH) group exhibit the most positive electrostatic potential. This charge distribution is crucial for predicting how the molecule will interact with biological targets, such as the amino acid residues within an enzyme's active site.

Identification of Electrophilic and Nucleophilic Regions

The electrostatic potential map directly facilitates the identification of electrophilic and nucleophilic centers within this compound. The nitrogen atoms of the thiadiazole ring, with their negative electrostatic potential, represent the primary nucleophilic sites. These electron-rich centers are prone to attacking electron-deficient species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of intramolecular bonding and interactions. It offers valuable information on charge delocalization and hyperconjugative interactions that contribute to molecular stability.

Quantification of Charge Delocalization Phenomena

Charge delocalization is a critical factor influencing the electronic properties of this compound. NBO analysis allows for the quantification of this phenomenon by examining the transfer of electron density between different molecular fragments. In this molecule, there is a notable intramolecular charge transfer from the electron-donating benzylamine (B48309) moiety to the electron-withdrawing thiadiazole ring. This delocalization of charge is a defining characteristic of the molecule's electronic structure and significantly impacts its chemical reactivity and physical properties.

Theoretical Studies on Tautomerism and Aromaticity of the Thiadiazole Ring System

Theoretical investigations have shed light on the tautomeric possibilities and the aromatic character of the 1,2,3-thiadiazole ring system. For derivatives like 5-amino-1,2,3-thiadiazole, the potential for amino-imino tautomerism exists. Computational calculations of the relative energies of these tautomeric forms can predict the more stable and thus more prevalent isomer.

The aromaticity of the 1,2,3-thiadiazole ring itself has been a topic of theoretical exploration. Aromaticity, which imparts significant stability, is typically associated with cyclic, planar molecules containing delocalized π-electrons. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations are employed to quantify the degree of aromaticity. These studies are crucial for understanding the inherent stability and reactivity of the thiadiazole core within this class of compounds.

Molecular Modeling and Docking Methodologies for Investigating Chemical Interactions (e.g., enzyme active sites)

Molecular modeling and docking are indispensable computational tools for predicting and analyzing the interactions between a ligand, such as this compound, and its biological target, which is often an enzyme. These methodologies play a pivotal role in the field of drug discovery.

The process involves generating a three-dimensional representation of the ligand and "docking" it into the active site of the target protein. Docking simulations then predict the most favorable binding orientation of the ligand and provide an estimation of the binding affinity, typically represented by a docking score.

For this compound and its analogues, these studies can reveal key interactions with the amino acid residues that line the enzyme's active site. Common interactions include hydrogen bonds, where the nitrogen atoms of the thiadiazole ring can act as acceptors, and hydrophobic or π-π stacking interactions involving the benzyl group. By understanding these specific molecular interactions, researchers can rationally design novel analogues with potentially enhanced potency and selectivity.

Applications and Advanced Research Directions of 1,2,3 Thiadiazol 5 Amine Scaffolds in Chemical Science

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

N-Benzyl-1,2,3-thiadiazol-5-amine serves as a crucial starting material and intermediate in the synthesis of more complex organic molecules. The presence of the reactive 1,2,3-thiadiazole (B1210528) ring, coupled with the exocyclic amine, allows for a variety of chemical transformations. The ring can undergo thermal or photochemical extrusion of nitrogen gas to generate a highly reactive thioketene (B13734457) intermediate. This intermediate can then participate in cycloaddition reactions or react with nucleophiles to form a diverse array of sulfur-containing heterocycles.

The benzyl (B1604629) group attached to the amine offers both steric and electronic influence on the reactivity of the molecule. It can also be a site for further functionalization or can be removed under specific conditions to unmask the primary amine for subsequent reactions. This versatility makes this compound a valuable building block for constructing intricate molecular architectures.

Design and Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the 1,2,3-thiadiazole core in this compound is harnessed for the design and synthesis of novel heterocyclic systems. A primary strategy involves the ring-opening of the thiadiazole, often through the aforementioned thioketene intermediate, followed by intramolecular cyclization. This approach has been successfully employed to generate various five- and six-membered heterocycles containing nitrogen and sulfur atoms.

Furthermore, the exocyclic amine can be readily acylated, alkylated, or condensed with various electrophiles to introduce additional cyclic systems fused to or appended from the thiadiazole ring. These reactions pave the way for the creation of libraries of novel heterocyclic compounds with potential applications in various fields of chemical research. The ability to systematically modify the structure of this compound allows for the fine-tuning of the properties of the resulting heterocyclic scaffolds.

Development of Agrochemical Research Tools (excluding specific products/applications)

The 1,2,3-thiadiazole moiety is a known "bioisostere" in agrochemical research, meaning it can be substituted for other chemical groups in a molecule without significantly altering its biological activity. This principle is utilized in the development of research tools to probe the mechanisms of action of certain agrochemicals. This compound can serve as a foundational structure for the synthesis of analogs of known active compounds. By systematically modifying the structure of this parent compound, researchers can investigate structure-activity relationships and gain insights into the molecular targets of agrochemicals. This information is crucial for the rational design of more effective and selective agents.

Exploration in Polymer and Materials Science Applications

The potential of this compound in polymer and materials science is an emerging area of investigation. The ability of the 1,2,3-thiadiazole ring to undergo nitrogen extrusion upon thermal or photochemical stimulation presents opportunities for creating novel polymeric materials. This process can be used to generate reactive intermediates in situ, which can then trigger polymerization or cross-linking reactions. The resulting polymers would contain sulfur atoms in their backbone, potentially imparting unique optical, electronic, or thermal properties.

Moreover, the aromatic nature of the thiadiazole ring and the benzyl group suggests that this compound and its derivatives could be explored as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification is a key advantage in this field.

Precursors for Chemical Probes and Reagents in Biological Research

The structural features of this compound make it a suitable precursor for the development of chemical probes and reagents for biological research. The exocyclic amine can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to create molecules that can be used to visualize or isolate biological targets. The thiadiazole ring itself can act as a reactive handle for covalent modification of biomolecules.

For instance, the generation of a thioketene intermediate from the thiadiazole ring can be exploited for the specific labeling of proteins or other macromolecules. This approach allows for the study of protein function and localization within cells. The versatility of the chemistry of this compound provides a platform for the design of a wide range of customized chemical tools for biological investigation.

Investigations in Coordination Chemistry as Ligands

The nitrogen and sulfur atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. The study of this compound as a ligand in coordination chemistry is an area of active research. The formation of metal complexes with this compound can lead to novel materials with interesting magnetic, electronic, or catalytic properties.

The geometry and electronic properties of the resulting metal complexes will depend on the nature of the metal ion, the coordination mode of the ligand, and the presence of other ancillary ligands. Researchers are exploring the synthesis and characterization of these complexes to understand their fundamental properties and to investigate their potential applications in areas such as catalysis and materials science.

Advanced Research on Reactivity Profiles in Diverse Chemical Environments

A deeper understanding of the reactivity of this compound in various chemical environments is crucial for its effective utilization. Advanced research is focused on elucidating the mechanisms of its key transformations, such as the thermal and photochemical decomposition of the thiadiazole ring. Computational studies are often employed in conjunction with experimental work to model reaction pathways and predict the stability and reactivity of intermediates.

The influence of solvent, pH, and the presence of catalysts on the reaction outcomes are also being systematically investigated. This fundamental knowledge is essential for optimizing reaction conditions and for designing new synthetic methodologies that leverage the unique reactivity of this versatile compound. The insights gained from these studies will undoubtedly expand the scope of applications for this compound in all areas of chemical science.

Future Perspectives in the Chemistry of 1,2,3-Thiadiazol-5-amines

The 1,2,3-thiadiazole core, a five-membered heterocyclic motif containing two nitrogen atoms and one sulfur atom, is a significant pharmacophore in medicinal chemistry. researchgate.netmdpi.comresearchgate.net Its derivatives, including this compound, are recognized for their wide array of biological activities. mdpi.comresearchgate.net The exploration of 1,2,3-thiadiazol-5-amine (B128144) scaffolds continues to be a vibrant area of research, with future efforts directed towards the synthesis of novel derivatives, the expansion of their biological applications, and the development of more efficient synthetic methodologies.

The versatility of the 1,2,3-thiadiazole ring allows for various substitutions, which can significantly influence the molecule's therapeutic efficacy. researchgate.net This has spurred interest in creating hybrid structures that combine the 1,2,3-thiadiazole moiety with other biologically active fragments to develop new pharmacological agents. researchgate.net The inherent reactivity of the 1,2,3-thiadiazole ring also allows for its transformation into other heterocyclic systems, further expanding the chemical space for drug discovery. researchgate.net

Expansion of Biological Applications

Research into the biological activities of 1,2,3-thiadiazole derivatives has revealed their potential in various therapeutic areas. These compounds have demonstrated a broad spectrum of activities, including:

Antimicrobial researchgate.net

Antifungal researchgate.netmdpi.com

Antiviral researchgate.netmdpi.com

Antitumor/Anticancer researchgate.netmdpi.comresearchgate.net

Insecticidal mdpi.comresearchgate.net

Herbicidal researchgate.net

Plant activators mdpi.comresearchgate.net

Future research will likely focus on optimizing these activities and exploring new therapeutic targets. The development of derivatives with enhanced potency and selectivity will be a key area of investigation. For instance, the synthesis of novel N-substituted 1,2,3-thiadiazol-5-amines is a promising avenue for discovering new lead compounds.

Development of Novel Synthetic Methodologies

The primary methods for constructing the 1,2,3-thiadiazole ring include the Hurd-Mori reaction, the Wolff reaction, and 1,3-dipolar cycloaddition. researchgate.net Future research will aim to develop more efficient, sustainable, and versatile synthetic routes. This includes the exploration of one-pot syntheses and the use of novel catalysts to improve reaction yields and reduce environmental impact. The development of methods for the synthesis of unsymmetrically substituted 1,2,3-thiadiazoles is also an area of active research.

Structure-Activity Relationship (SAR) Studies

A deeper understanding of the structure-activity relationships (SAR) of 1,2,3-thiadiazol-5-amine derivatives is crucial for the rational design of more effective therapeutic agents. researchgate.net By systematically modifying the substituents on the thiadiazole ring and the amine group, researchers can identify the key structural features responsible for biological activity. Computational methods, such as molecular docking, can aid in predicting the interactions of these compounds with their biological targets, thereby guiding the design of new and more potent analogues.

Table of Research Findings on 1,2,3-Thiadiazole Derivatives

Derivative Type Reported Biological Activity Key Findings References
General 1,2,3-ThiadiazolesAntimicrobial, Antifungal, Antiviral, AntitumorPossess a wide range of bioactivity and are used as building blocks in synthesis. researchgate.net
1,2,3-Thiadiazole HybridsAntifungal, Antiviral, Insecticidal, Anticancer, Plant ActivatorsCombining the 1,2,3-thiadiazole scaffold with other bioactive moieties enhances therapeutic potential. mdpi.comresearchgate.net
2-Thioamide-1,2,3-thiadiazolesAnticancerShowed inhibitory activity against Hsp90 chaperone protein, which is crucial for tumor cell growth. mdpi.com
N-tert-butyl-N,N'-diacylhydrazines with 1,2,3-thiadiazoleInsecticidalAct as molting hormones, effective against caterpillar pests. mdpi.com
Organotin 1,2,3-thiadiazole-carboxylatesAntifungalDisplayed significant efficacy against P. piricola and Gibberella zeae. mdpi.com

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodCatalystTemp (°C)Yield (%)Purity (HPLC)Ref.
Mn(II)-catalyzed couplingMnCl₂807898.5
Cyclization of thiosemicarbazideNone1006597.8

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/ParametersInterpretationRef.
¹H NMRδ 4.48 (s, 2H, –CH₂–)Benzyl group
FT-IR3280 cm⁻¹ (N–H stretch)Primary amine
SXRDC–S bond length: 1.71 ÅThiadiazole ring geometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.